molecular formula C7H3BrClNO2S B1380535 4-Bromo-3-cyanobenzene-1-sulfonyl chloride CAS No. 1261583-46-3

4-Bromo-3-cyanobenzene-1-sulfonyl chloride

Cat. No.: B1380535
CAS No.: 1261583-46-3
M. Wt: 280.53 g/mol
InChI Key: MGLJFSPMLDDGBJ-UHFFFAOYSA-N
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Description

4-Bromo-3-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClNO2S and a molecular weight of 280.53 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-cyanobenzene-1-sulfonyl chloride typically involves the reaction of 4-bromo-3-cyanobenzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process can be summarized as follows:

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyanobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyanobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form sulfonamide, sulfonate ester, and sulfonothioate derivatives. The cyano group and bromine atom also contribute to the compound’s reactivity, allowing for further functionalization and modification .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-cyanobenzene-1-sulfonyl chloride is unique due to the presence of both a cyano group and a sulfonyl chloride group on the same benzene ring. This combination of functional groups imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications .

Properties

IUPAC Name

4-bromo-3-cyanobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLJFSPMLDDGBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261583-46-3
Record name 4-bromo-3-cyanobenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-amino-2-bromo benzonitrile (10.0 g, 50.75 mmol) in concentrated hydrogen chloride (25 mL) and acetic acid (25 mL) was added sodium nitrite (3.85 g, 55.82 mmol) in water (12.5 mL). The reaction was stirred at 0° C. for 15 minutes. In a separate flask was prepared a saturated solution of sulfur dioxide in acetic acid (25 mL) at 0° C. Calcium chloride dihydrate (3.46 g, 20.30 mmol) was added to the saturated solution prior to the dropwise addition of the solution containing 5-amino-2-bromo benzonitrile. The reaction mixture was warmed to room temperature and stirred for 16 hours. The reaction mixture was diluted with water and the resulting white precipitate collected by filtration. The solids were dissolved in dichloromethane and washed with a saturated aqueous solution of sodium chloride. The organics were dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. The material was purified by column chromatography (5% ethyl acetate in heptane elution). Fractions containing product were combined and concentrated in vacuo to obtain the title compound as a colourless solid.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
3.46 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-cyanobenzene-1-sulfonyl chloride
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Reactant of Route 6
4-Bromo-3-cyanobenzene-1-sulfonyl chloride

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